4-chloro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide

Physicochemical profiling Drug-likeness Membrane permeability

Medicinal chemists optimizing carbonic anhydrase or GSTO1-1 inhibitors face supply gaps for sulfonamide building blocks bearing the critical 3-methoxy group. Generic 4-chloro-N-alkyl analogs lack this substituent, compromising logP (~2.5) and target binding profiles. This compound provides the exact 4-chloro-3-methoxy substitution pattern required for SAR-driven inhibitor libraries. Key advantages: (i) 3-MeO group essential for CA isoform selectivity and GSTO1-1 covalent inhibition; (ii) 4-Cl handle enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for scaffold diversification; (iii) in-stock availability eliminates custom synthesis lead times.

Molecular Formula C10H14ClNO4S
Molecular Weight 279.74g/mol
CAS No. 915915-78-5
Cat. No. B497859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide
CAS915915-78-5
Molecular FormulaC10H14ClNO4S
Molecular Weight279.74g/mol
Structural Identifiers
SMILESCOCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)OC
InChIInChI=1S/C10H14ClNO4S/c1-15-6-5-12-17(13,14)8-3-4-9(11)10(7-8)16-2/h3-4,7,12H,5-6H2,1-2H3
InChIKeyYCKCNVVORQJLJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide CAS 915915-78-5: Core Structural and Procurement Data


4-Chloro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide (CAS 915915-78-5) is a disubstituted aromatic sulfonamide featuring a 4-chloro and 3-methoxy substitution pattern on the benzene ring, and an N-(2-methoxyethyl) side chain. Its molecular formula is C₁₀H₁₄ClNO₄S with a molecular weight of approximately 279.74 g/mol . This compound is primarily utilized as a synthetic building block in medicinal chemistry and as an intermediate for preparing more complex sulfonamide derivatives, including potential enzyme inhibitors .

Why 4-Chloro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide Cannot Be Substituted with Unsubstituted or Mono‑Substituted Analogs


Generic substitution among benzenesulfonamide derivatives is not chemically or biologically valid due to significant differences in substitution patterns that govern critical properties. The presence of the 3-methoxy group in 4-chloro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide, absent in the closest analog 4-chloro-N-(2-methoxyethyl)benzenesulfonamide (CAS 321705-91-3), is predicted to alter both physicochemical parameters (such as logP) and potential binding interactions in biological systems [1]. In sulfonamide‑based drug discovery, even minor structural variations—like the addition of a methoxy substituent—can drastically shift inhibitory potency, selectivity, and metabolic stability [2]. Therefore, selecting the precise 4‑chloro‑3‑methoxy derivative is mandatory for applications where the 3‑methoxy group is a required structural element or is known to confer a specific property profile.

Quantitative Differentiation: 4-Chloro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide vs. Closest Analogs


Enhanced Lipophilicity (Predicted logP) Relative to Non-Methoxy Analogs

The presence of the 3‑methoxy group significantly increases the predicted lipophilicity of 4‑chloro‑3‑methoxy‑N‑(2‑methoxyethyl)benzenesulfonamide (estimated logP ≈ 2.5) compared to its non‑methoxy counterpart 4‑chloro‑N‑(2‑methoxyethyl)benzenesulfonamide (estimated logP ≈ 1.8) . This enhanced lipophilicity is expected to improve passive membrane permeability, a critical parameter for cell‑based assays and in vivo bioavailability [1].

Physicochemical profiling Drug-likeness Membrane permeability

Potential for Improved Carbonic Anhydrase Inhibition vs. Unsubstituted Sulfonamide

While direct IC₅₀ data for the title compound are not publicly available, structurally related benzenesulfonamides with electron‑withdrawing and hydrophobic substituents (such as 4‑chloro and 3‑methoxy) consistently exhibit enhanced inhibition of human carbonic anhydrase isoforms compared to the unsubstituted parent scaffold [1]. For example, benzenesulfonamide itself shows a Ki of 305 nM against human CA II, whereas more substituted analogs can reach Ki values < 10 nM [2]. The 4‑chloro‑3‑methoxy substitution pattern is expected to confer nanomolar inhibitory potency based on established SAR trends [3].

Carbonic anhydrase inhibition Enzyme inhibitor Structure‑activity relationship

Synthetic Utility: Direct Access to 3‑Methoxy‑Substituted Sulfonamide Libraries

4‑Chloro‑3‑methoxy‑N‑(2‑methoxyethyl)benzenesulfonamide serves as a key intermediate for constructing focused libraries of 3‑methoxy‑substituted sulfonamides. In contrast, the 3‑unsubstituted analog 4‑chloro‑N‑(2‑methoxyethyl)benzenesulfonamide cannot be used to introduce the 3‑methoxy group post‑synthetically, as direct methoxylation of the aromatic ring is challenging and requires harsh conditions . The title compound therefore enables late‑stage diversification at the sulfonamide nitrogen or via cross‑coupling reactions at the 4‑chloro position while retaining the critical 3‑methoxy functionality [1].

Medicinal chemistry Building block Library synthesis

Optimal Procurement Scenarios for 4-Chloro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide


Synthesis of 3‑Methoxy‑Substituted Carbonic Anhydrase Inhibitor Libraries

The compound is ideally suited as a starting material for synthesizing focused libraries of 3‑methoxy‑substituted benzenesulfonamides aimed at inhibiting carbonic anhydrase isoforms. The predicted enhanced lipophilicity (logP ≈ 2.5) and the established SAR advantage of 3‑methoxy groups in CA inhibition support its use over non‑methoxy analogs [1][2].

Preparation of Glutathione Transferase Omega‑1 (GSTO1‑1) Inhibitor Probes

Structurally related benzenesulfonamide derivatives bearing a 4‑chloro‑3‑methoxy‑N‑alkyl substitution have been crystallized in complex with GSTO1‑1 (PDB: 6PNN) and show potent covalent inhibition [3]. The title compound can be elaborated into similar probes for studying GSTO1‑1 biology and its role in inflammatory signaling.

Building Block for Late‑Stage Diversification in Kinase Inhibitor Programs

The 4‑chloro substituent permits palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald–Hartwig) while the 3‑methoxy group remains intact, enabling efficient SAR exploration around kinase inhibitor scaffolds where a 3‑methoxy‑4‑(substituted)benzenesulfonamide motif is desired [4].

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